

Confirming the Structure of 1-(2-Bromophenyl)-2-thiourea: A Spectroscopic Comparison Guide

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Compound of Interest

Compound Name: **1-(2-Bromophenyl)-2-thiourea**

Cat. No.: **B1223331**

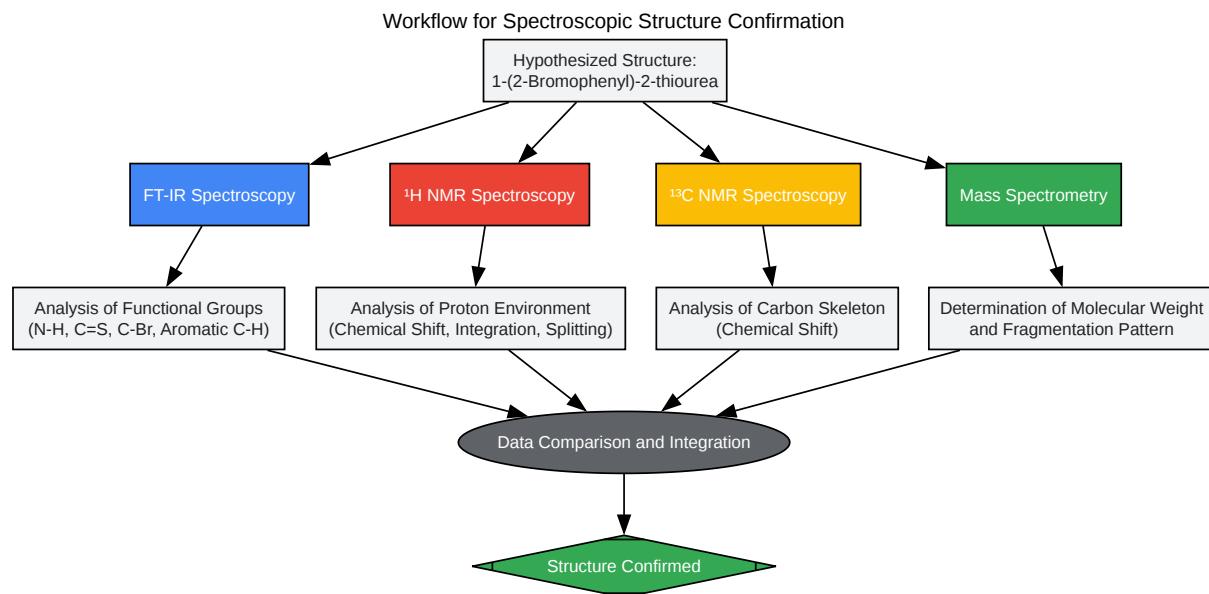
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This guide provides a comprehensive analysis of the spectroscopic data used to confirm the chemical structure of **1-(2-Bromophenyl)-2-thiourea**. By comparing expected spectral characteristics with experimental data from related compounds, we provide a framework for the structural elucidation of this and similar thiourea derivatives.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of **1-(2-Bromophenyl)-2-thiourea** using a combination of spectroscopic techniques.



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Caption: Logical workflow for the confirmation of **1-(2-Bromophenyl)-2-thiourea** structure using spectroscopic methods.

Spectroscopic Data Comparison

The confirmation of the structure of **1-(2-Bromophenyl)-2-thiourea**, with the molecular formula $C_7H_7BrN_2S$ and a molecular weight of 231.11 g/mol, relies on the careful analysis of data from various spectroscopic techniques.^{[1][2]} Below, we compare the expected spectral data for the proposed structure with data from analogous compounds.

Table 1: FT-IR Spectroscopic Data

Functional Group	Expected Wavenumber (cm ⁻¹) for 1-(2-Bromophenyl)-2-thiourea	Reported Wavenumber (cm ⁻¹) for Thiourea Derivatives
N-H Stretch	3400-3100 (multiple bands)	3371, 3260, 3156 (Thiourea) [3]
Aromatic C-H Stretch	3100-3000	~3027 (Aryl thiourea derivative) [4]
C=S Stretch (Thioamide)	1250-1020	~1585 (asymmetric), ~1449 (symmetric) (Thiourea) [3]
C-N Stretch	1400-1200	Not explicitly reported, but expected in this region.
Aromatic C=C Stretch	1600-1450	1578, 1513, 1441 (Aryl thiourea derivative) [4]
C-Br Stretch	700-500	Not explicitly reported, but expected in this region.

Table 2: ¹H NMR Spectroscopic Data

Proton Type	Expected Chemical Shift (δ , ppm) for 1-(2-Bromophenyl)-2-thiourea	Reported Chemical Shift (δ , ppm) for Phenylthiourea
Aromatic Protons (C ₆ H ₄)	7.0 - 8.0 (complex multiplet)	7.1 - 7.6 (multiplet)
N-H (Thiourea)	8.0 - 10.0 (broad singlets)	Not explicitly reported, but expected in this region.

Table 3: ¹³C NMR Spectroscopic Data

Carbon Type	Expected Chemical Shift (δ , ppm) for 1-(2-Bromophenyl)-2-thiourea	Reported Chemical Shift (δ , ppm) for N-(4-Bromophenyl)thiourea
C=S (Thiourea)	~180	Not explicitly reported, but expected in this region.
Aromatic C-Br	110-120	Not explicitly reported, but expected in this region.
Aromatic Carbons	120-140	122.0, 132.3, 137.9

Table 4: Mass Spectrometry Data

Parameter	Expected Value for 1-(2-Bromophenyl)-2-thiourea	Reported Value for N-(2-Bromophenyl)thiourea
Molecular Ion $[M]^+$	$m/z = 230/232$ (due to $^{79}\text{Br}/^{81}\text{Br}$ isotopes)	$\text{Mr} = 231.12$ [2] [5]
Key Fragmentation	Loss of NH_2 , CS, Br	Not explicitly detailed, but would involve fragmentation of the thiourea and bromophenyl moieties.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Instrument: PerkinElmer Spectrum RXI spectrometer or equivalent.
- Sample Preparation: The solid sample of **1-(2-Bromophenyl)-2-thiourea** is mixed with dry potassium bromide (KBr) in a 1:100 ratio and pressed into a thin, transparent pellet.
- Data Acquisition: The spectrum is recorded in the range of $4000-400 \text{ cm}^{-1}$.
- Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: Bruker Avance III 500 MHz spectrometer or equivalent.
- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Data Acquisition:
 - ¹H NMR: Spectra are recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
 - ¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.
- Analysis: The chemical shifts, integration values, and splitting patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to deduce the connectivity of atoms in the molecule.

Mass Spectrometry (MS)

- Instrument: A mass spectrometer with an electron ionization (EI) source.
- Sample Introduction: The sample is introduced directly into the ion source.
- Data Acquisition: The mass spectrum is recorded over a mass-to-charge (m/z) range that includes the expected molecular weight of the compound.
- Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern provides additional information about the structure of the molecule. The presence of bromine is confirmed by the characteristic isotopic pattern of the molecular ion peak (approximately 1:1 ratio for M and M+2).

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